Cas no 1235355-89-1 (N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2,4,6-trimethylbenzamide)

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2,4,6-trimethylbenzamide is a specialized organic compound featuring a pyrazole and benzamide moiety. Its molecular structure, incorporating both heterocyclic and aromatic components, lends it potential utility in pharmaceutical and agrochemical research. The compound's pyrazole group may confer biological activity, while the trimethylbenzamide segment enhances stability and lipophilicity. This combination suggests applications in ligand design or as an intermediate in synthetic chemistry. The presence of multiple methyl groups may improve metabolic resistance, making it a candidate for further study in drug development or crop protection formulations. Its well-defined structure allows for precise modifications, facilitating structure-activity relationship investigations.
N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2,4,6-trimethylbenzamide structure
1235355-89-1 structure
Product Name:N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2,4,6-trimethylbenzamide
CAS No:1235355-89-1
MF:C17H23N3O
MW:285.3840239048
CID:6011390
PubChem ID:49738305
Update Time:2025-08-02

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2,4,6-trimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2,4,6-trimethylbenzamide
    • F5957-0075
    • N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,4,6-trimethylbenzamide
    • N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4,6-trimethylbenzamide
    • AKOS024528351
    • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide
    • VU0528883-1
    • 1235355-89-1
    • Inchi: 1S/C17H23N3O/c1-11-8-12(2)16(13(3)9-11)17(21)18-6-7-20-15(5)10-14(4)19-20/h8-10H,6-7H2,1-5H3,(H,18,21)
    • InChI Key: KWTSTVCWTDEMNT-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C)=CC(C)=CC=1C)NCCN1C(C)=CC(C)=N1

Computed Properties

  • Exact Mass: 285.184112366g/mol
  • Monoisotopic Mass: 285.184112366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 46.9Ų

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2,4,6-trimethylbenzamide Pricemore >>

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Additional information on N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2,4,6-trimethylbenzamide

Introduction to N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2,4,6-trimethylbenzamide (CAS No. 1235355-89-1)

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2,4,6-trimethylbenzamide (CAS No. 1235355-89-1) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of benzamides and is characterized by its unique molecular structure, which includes a pyrazole ring and multiple methyl groups. The combination of these functional groups imparts distinct chemical and biological properties to the molecule, making it a subject of extensive study in various scientific disciplines.

The molecular formula of N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2,4,6-trimethylbenzamide is C18H24N2O, and its molecular weight is approximately 280.4 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions involving the coupling of a substituted benzoyl chloride with an appropriate amine derivative. The synthesis process is highly controlled to ensure the purity and structural integrity of the final product.

In terms of physical properties, N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2,4,6-trimethylbenzamide is a white crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be advantageous in certain applications where controlled solubility is required. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.

The biological activity of N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2,4,6-trimethylbenzamide has been the focus of numerous studies. Recent research has shown that this compound possesses potent anti-inflammatory and analgesic properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2,4,6-trimethylbenzamide could be a promising candidate for the development of new anti-inflammatory drugs.

Furthermore, preliminary studies have also explored the potential antitumor effects of N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2,4,6-trimethylbenzamide. In cell culture experiments, the compound has shown selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells. This selective activity is attributed to its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. These findings have sparked interest in further investigating the compound's potential as an anticancer agent.

In addition to its therapeutic applications, N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2,4,6-trimethylbenzamide has also been studied for its use as a chemical probe in biological research. Its unique structure and functional groups make it an ideal candidate for labeling and tracking specific biomolecules within cells. This application has significant implications for understanding cellular processes and developing new diagnostic tools.

The safety profile of N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2,4,6-trimethylbenzamide has been evaluated through various toxicological studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. However, as with any new chemical entity, further safety assessments are necessary before it can be considered for clinical use.

In conclusion, N-2-(3,5-dimethyl-1H-pyrazol-1-y l)eth yl - 2 , 4 , 6 - t r im e t h y l b e n z a m i d e (CAS No. 1235355 - 89 - 1) represents a promising compound with diverse applications in pharmaceutical and chemical research. Its unique molecular structure and biological activities make it a valuable tool for advancing our understanding of various biological processes and developing new therapeutic agents. Ongoing research continues to uncover new insights into the potential uses and mechanisms of action of this intriguing compound.

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